9-[1,1'-biphenyl]-4-yl-3,3'-bi-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[1,1’-biphenyl]-4-yl-3,3’-bi-9H-carbazole is an organic compound that features a biphenyl group attached to a carbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[1,1’-biphenyl]-4-yl-3,3’-bi-9H-carbazole typically involves the coupling of biphenyl and carbazole derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts and boronic acids to form the desired biphenyl linkage. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
9-[1,1’-biphenyl]-4-yl-3,3’-bi-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated products.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic rings of the biphenyl and carbazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrogenated biphenyl-carbazole compounds.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
9-[1,1’-biphenyl]-4-yl-3,3’-bi-9H-carbazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties.
Mechanism of Action
The mechanism of action of 9-[1,1’-biphenyl]-4-yl-3,3’-bi-9H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two benzene rings connected by a single bond.
Carbazole: A tricyclic aromatic compound with a nitrogen atom in the central ring.
9-Phenylcarbazole: A compound similar to 9-[1,1’-biphenyl]-4-yl-3,3’-bi-9H-carbazole but with a single phenyl group attached to the carbazole.
Uniqueness
9-[1,1’-biphenyl]-4-yl-3,3’-bi-9H-carbazole is unique due to the presence of both biphenyl and carbazole moieties, which confer distinct electronic and structural properties. This combination makes it particularly useful in applications requiring specific electronic characteristics, such as in OLEDs and other advanced materials.
Properties
IUPAC Name |
3-(9H-carbazol-3-yl)-9-(4-phenylphenyl)carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24N2/c1-2-8-24(9-3-1)25-14-18-28(19-15-25)38-35-13-7-5-11-30(35)32-23-27(17-21-36(32)38)26-16-20-34-31(22-26)29-10-4-6-12-33(29)37-34/h1-23,37H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZMFRJQQYRBTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)NC7=CC=CC=C76)C8=CC=CC=C83 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.